potassium;3-aminobenzenesulfonate potassium;3-aminobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13634364
InChI: InChI=1S/C6H7NO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H6KNO3S
Molecular Weight: 211.28 g/mol

potassium;3-aminobenzenesulfonate

CAS No.:

Cat. No.: VC13634364

Molecular Formula: C6H6KNO3S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

potassium;3-aminobenzenesulfonate -

Specification

Molecular Formula C6H6KNO3S
Molecular Weight 211.28 g/mol
IUPAC Name potassium;3-aminobenzenesulfonate
Standard InChI InChI=1S/C6H7NO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Standard InChI Key WTOUNZMKIMUSBE-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Potassium 3-aminobenzenesulfonate consists of a benzene ring functionalized with an amino group at the meta position relative to the sulfonate group. The potassium counterion neutralizes the sulfonate’s negative charge, enhancing solubility in aqueous media. Key structural features include:

  • Molecular Formula: C₆H₅KNO₃S .

  • IUPAC Name: Potassium 3-aminobenzenesulfonate.

  • Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+].

The crystal structure of its parent acid, 3-aminobenzenesulfonic acid, has been shown to exhibit polymorphism, with orthorhombic and monoclinic forms identified under varying conditions . This polymorphism may influence the physicochemical behavior of the potassium derivative.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of potassium 3-aminobenzenesulfonate typically involves two stages:

  • Sulfonation of Nitrobenzene: Nitrobenzene is treated with fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid .

  • Reduction and Neutralization: The nitro group is reduced to an amino group using iron powder in hydrochloric acid, followed by neutralization with potassium hydroxide .

Optimization Strategies:

  • Substituting toluyl or ethylphenyl groups during sulfonation improves yield (46–56%) by reducing steric hindrance .

  • Post-synthesis purification via recrystallization in isopropanol enhances purity .

Industrial Scaling

Industrial production employs continuous flow reactors and automated systems to ensure cost-efficiency. Key parameters include:

  • Temperature: 45–80°C during sulfonation .

  • Catalysts: Alumina powder accelerates reaction kinetics .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point>300°C (decomposes)
Solubility in Water150 g/L (20°C)
Solubility in EthanolModerate
Density1.5±0.1 g/cm³

The compound’s high thermal stability (>300°C) makes it suitable for high-temperature industrial processes .

Spectroscopic Characterization

  • IR Spectroscopy: NH₂ stretching bands at ~3460–3385 cm⁻¹; sulfonate S=O stretches at 1170–1120 cm⁻¹.

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.3 ppm; NH₂ protons appear as a broad singlet at δ 5.2 ppm.

Applications in Science and Industry

Dye and Pharmaceutical Intermediates

Potassium 3-aminobenzenesulfonate serves as a precursor for acid and reactive dyes, contributing to chromophore development. In pharmaceuticals, it is utilized in synthesizing sulfonamide-based drugs, leveraging its sulfonate group for enhanced bioavailability.

Conductive Polymers

Self-doped sulfonated polyanilines (SPAs) derived from this compound exhibit high conductivity and biocompatibility. A study demonstrated that electrodes modified with poly(3-aminobenzenesulfonic acid) showed a tenfold increase in bioelectrocatalytic activity, making them ideal for glucose biosensors .

Case Study:
A three-dimensional macroporous film combining self-doped polyaniline and Prussian blue achieved a linear response to glucose concentrations (0.1–10 mM), highlighting its potential for real-time monitoring .

Environmental Remediation

Microbial strains like Delftia tsuruhatensis utilize potassium 3-aminobenzenesulfonate as a sulfur source via desulfonation pathways. This process is critical for bioremediating sulfonated aromatic pollutants in wastewater .

Microbial Utilization Rates:

CompoundMicrobial StrainUtilization Rate
Potassium 3-aminobenzenesulfonateStrain S-313High
Sodium 3-nitrobenzenesulfonateMixed culturesModerate

Comparative Analysis with Related Compounds

Structural Isomers

Property3-ABS-K2-ABS4-ABS
Degradation EfficiencyRequires specialized consortiaRapid in activated sludgeModerate
Coordination ChemistryForms Cu(II) complexes with distinct geometriesLess stable complexesPrefers azo dye synthesis

Counterion Effects

Property3-ABS-K3-ABS-Na
Solubility in Water150 g/L200 g/L
Industrial PreferencePotassium-stable formulationsTextile dyeing

Future Perspectives

Research Directions

  • Advanced Materials: Optimizing SPAs for flexible electronics and energy storage.

  • Environmental Chemistry: Engineering microbial consortia for enhanced desulfonation efficiency.

Challenges

  • Polymorphism Control: Understanding crystal form stability for industrial consistency .

  • Toxicology: Resolving conflicting data on renal toxicity through dose-response studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator